Bradykinin, thr(6)-
Overview
Description
Bradykinin, thr(6)- is a peptide found in the venom of social and solitary wasps. This kinin, along with other bradykinin-like peptides, is known to cause irreversible paralysis in insects by presynaptic blockade of cholinergic transmission . It has been studied for its effects on the cholinergic system of mammals, although it does not exhibit the same activity as in insects .
Preparation Methods
Bradykinin, thr(6)- can be isolated from the venom of the Neotropical social wasp Polybia occidentalis . The peptide is identified and quantified using techniques such as electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) . Synthetic routes for bradykinin, thr(6)- involve solid-phase peptide synthesis, which allows for the precise assembly of the peptide chain .
Chemical Reactions Analysis
Bradykinin, thr(6)- undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Bradykinin, thr(6)- has several scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques . In biology, it is investigated for its role in the cholinergic system and its potential as a neuroactive peptide . In medicine, bradykinin, thr(6)- is explored for its potential use in developing new insecticides due to its selective activity on the insect central nervous system . Additionally, it has applications in understanding the role of kinins in the mammalian central nervous system .
Mechanism of Action
The mechanism of action of bradykinin, thr(6)- involves its interaction with cholinergic receptors in the nervous system. In insects, it causes irreversible paralysis by blocking cholinergic transmission at the presynaptic level . In mammals, however, it does not exhibit the same effect on cholinergic transmission . The molecular targets and pathways involved include cholinergic receptors and the associated signaling pathways .
Comparison with Similar Compounds
Bradykinin, thr(6)- is unique compared to other bradykinin-related peptides due to its specific amino acid sequence and its selective activity on the insect central nervous system . Similar compounds include other bradykinin-related peptides found in amphibian skin secretions, such as amolopkinin-GN1, amolopkinin-RK1, and ranakinin-MS1 . These peptides also exhibit bioactive properties but differ in their amino acid sequences and specific activities .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H75N15O11/c1-30(67)41(48(75)65-25-11-20-38(65)45(72)62-36(28-32-15-6-3-7-16-32)42(69)61-34(49(76)77)18-9-23-58-51(55)56)63-43(70)35(27-31-13-4-2-5-14-31)60-40(68)29-59-44(71)37-19-10-24-64(37)47(74)39-21-12-26-66(39)46(73)33(52)17-8-22-57-50(53)54/h2-7,13-16,30,33-39,41,67H,8-12,17-29,52H2,1H3,(H,59,71)(H,60,68)(H,61,69)(H,62,72)(H,63,70)(H,76,77)(H4,53,54,57)(H4,55,56,58)/t30-,33+,34+,35+,36+,37+,38+,39+,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEENLDNPNYUZAH-AVMIMLMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H75N15O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210117 | |
Record name | Bradykinin, thr(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1074.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-63-4 | |
Record name | Bradykinin, thr(6)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bradykinin, thr(6)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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